1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide
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Overview
Description
1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with a bromophenyl group and an acetylglycylamino group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the bromophenyl group, and attachment of the acetylglycylamino group. Common synthetic routes may involve:
Cyclohexane Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Introduction of Bromophenyl Group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of Acetylglycylamino Group: This can be done through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide derivatives: These compounds share structural similarities with 1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide and exhibit comparable chemical properties.
Phenoxy acetamide derivatives: These compounds also have similar functional groups and are studied for their pharmacological activities.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H24BrN3O3 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
1-[(2-acetamidoacetyl)amino]-N-(4-bromophenyl)-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H24BrN3O3/c1-12-7-9-18(10-8-12,22-16(24)11-20-13(2)23)17(25)21-15-5-3-14(19)4-6-15/h3-6,12H,7-11H2,1-2H3,(H,20,23)(H,21,25)(H,22,24) |
InChI Key |
ZJIPRARADVDLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)NC(=O)CNC(=O)C |
Origin of Product |
United States |
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